Cas no 87266-34-0 (1H-Imidazole, 1-[(2-methylphenyl)methyl]-)

1H-Imidazole, 1-[(2-methylphenyl)methyl]- is a substituted imidazole derivative characterized by the presence of a 2-methylbenzyl group at the 1-position of the imidazole ring. This structural modification enhances its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits favorable reactivity due to the imidazole core, which serves as a versatile scaffold for further functionalization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for researchers. The 2-methylphenyl substitution may also influence steric and electronic properties, offering tailored reactivity for specific applications.
1H-Imidazole, 1-[(2-methylphenyl)methyl]- structure
87266-34-0 structure
Product Name:1H-Imidazole, 1-[(2-methylphenyl)methyl]-
CAS No:87266-34-0
MF:C11H12N2
MW:172.226382255554
MDL:MFCD13511963
CID:582341
Update Time:2025-06-08

1H-Imidazole, 1-[(2-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 1-[(2-methylphenyl)methyl]-
    • 1-[(2-methylphenyl)methyl]imidazole
    • MDL: MFCD13511963
    • Inchi: 1S/C11H12N2/c1-10-4-2-3-5-11(10)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3
    • InChI Key: QQVXKFHWFITTNU-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC=C2C)C=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.03±0.1 g/cm3(Predicted)
  • Boiling Point: 328.3±11.0 °C(Predicted)
  • pka: 6.76±0.12(Predicted)

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1H-Imidazole, 1-[(2-methylphenyl)methyl]- Suppliers

Amadis Chemical Company Limited
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(CAS:87266-34-0)1H-Imidazole, 1-[(2-methylphenyl)methyl]-
Order Number:A1183367
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:52
Price ($):397.0
Email:sales@amadischem.com

Additional information on 1H-Imidazole, 1-[(2-methylphenyl)methyl]-

Introduction to 1H-Imidazole, 1-[(2-methylphenyl)methyl]- (CAS No. 87266-34-0)

1H-Imidazole, 1-[(2-methylphenyl)methyl]-, identified by its Chemical Abstracts Service (CAS) number 87266-34-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a fused imidazole ring system attached to a benzylmethyl group, has garnered considerable attention due to its versatile structural framework and potential biological activities. The imidazole moiety, known for its presence in numerous bioactive molecules, including vitamins and natural products, contributes to the compound's unique chemical and pharmacological properties.

The structural motif of 1H-Imidazole, 1-[(2-methylphenyl)methyl]- combines the electron-deficient imidazole ring with an electron-donating aromatic ring substituted with a methyl group at the 2-position. This combination not only imparts distinct electronic characteristics but also opens up possibilities for diverse interactions with biological targets. The benzylmethyl substituent at the 1-position of the imidazole ring further enhances its potential as a pharmacophore, enabling interactions with enzymes, receptors, and other cellular components.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. 1H-Imidazole, 1-[(2-methylphenyl)methyl]- has emerged as a promising scaffold for drug discovery efforts. Its unique structural features make it an attractive candidate for further exploration in various therapeutic areas. For instance, studies have suggested that derivatives of this compound may exhibit antimicrobial properties, making them valuable in the fight against resistant bacterial strains.

Moreover, the imidazole ring system is well-documented for its role in modulating enzyme activity and receptor binding. Researchers have leveraged this property to develop inhibitors targeting enzymes such as histidine decarboxylase and carbonic anhydrase. The presence of the (2-methylphenyl)methyl group in 1H-Imidazole, 1-[(2-methylphenyl)methyl]- may enhance binding affinity by optimizing spatial orientation and electronic interactions with target proteins.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1H-Imidazole, 1-[(2-methylphenyl)methyl]- against large databases of biological targets. This approach has accelerated the identification of lead compounds for further optimization. For example, molecular docking studies have highlighted potential interactions between this compound and certain kinases, suggesting its utility in developing anticancer agents.

The synthesis of 1H-Imidazole, 1-[(2-methylphenyl)methyl]- involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps often include condensation reactions to form the imidazole core followed by functionalization with the benzylmethyl group. Advances in synthetic methodologies have improved both yield and purity, facilitating its use in downstream applications.

From a pharmaceutical perspective, understanding the metabolic fate of 1H-Imidazole, 1-[(2-methylphenyl)methyl]- is crucial for drug development. Studies using computational modeling have predicted possible pathways of biotransformation, helping researchers design analogs with improved pharmacokinetic profiles. Such insights are essential for translating preclinical findings into clinical success.

The role of 1H-Imidazole, 1-[(2-methylphenyl)methyl]- extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical companies are increasingly investing in novel heterocyclic compounds due to their broad therapeutic potential. The unique structural features of this compound make it a valuable building block for synthesizing new drugs that address unmet medical needs.

In conclusion,1H-Imidazole, 1-[(2-methylphenyl)methyl]- (CAS No. 87266-34-0) represents a fascinating compound with significant implications in pharmaceutical chemistry and drug discovery. Its structural versatility and potential biological activities position it as a key candidate for future research endeavors aimed at developing innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:87266-34-0)1H-Imidazole, 1-[(2-methylphenyl)methyl]-
A1183367
Purity:99%
Quantity:1g
Price ($):397.0
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